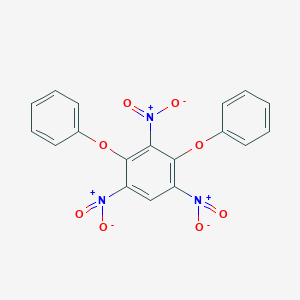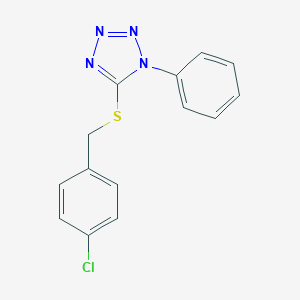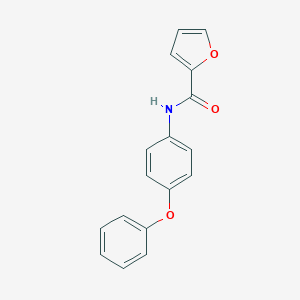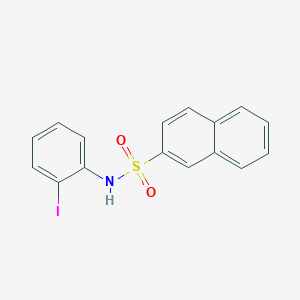![molecular formula C36H56N2O2 B386333 N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide](/img/structure/B386333.png)
N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is a synthetic organic compound characterized by its biphenyl structure with dodecanoylamino groups attached to both ends
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dodecanoylamino Groups: The dodecanoylamino groups are introduced through an amidation reaction. This involves reacting the biphenyl core with dodecanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
作用机制
The mechanism of action of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, it may interact with proteins and enzymes, affecting their function.
相似化合物的比较
Similar Compounds
- N-(4-{[4-(Dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide
- N-(4-{[4-(Dodecanoylamino)phenyl]carbamoyl}phenyl)dodecanamide
Uniqueness
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is unique due to its biphenyl core structure, which provides rigidity and stability. The presence of dodecanoylamino groups enhances its amphiphilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C36H56N2O2 |
|---|---|
分子量 |
548.8g/mol |
IUPAC 名称 |
N-[4-[4-(dodecanoylamino)phenyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-33-27-23-31(24-28-33)32-25-29-34(30-26-32)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI 键 |
DYBGWWUOEICDFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Chlorophenyl)-1-cyclopropyl-2-propenylidene]malononitrile](/img/structure/B386250.png)

![Methyl 4-[2-(acetylamino)ethoxy]benzoate](/img/structure/B386253.png)
![2-[(1-Phenylbutoxy)carbonyl]benzoic acid](/img/structure/B386255.png)

![6-Amino-4-(3-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B386260.png)
![2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B386261.png)

![N-(4-{4-[(cyclopropylcarbonyl)amino]phenoxy}phenyl)cyclopropanecarboxamide](/img/structure/B386266.png)


![N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
